Propargyl-PEG1-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

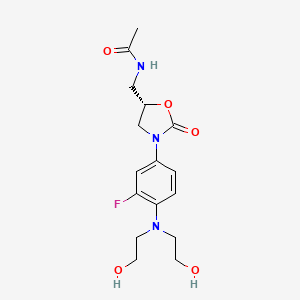

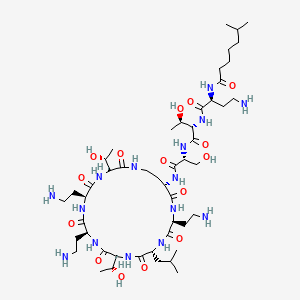

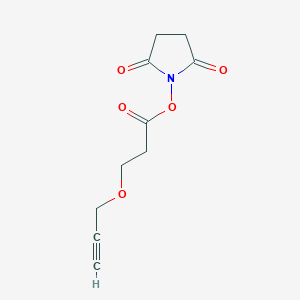

Propargyl-PEG1-NHS ester is a non-cleavable 1-unit PEG linker used in antibody-drug conjugation (ADC) to connect antibodies with drugs . It is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of Propargyl-PEG1-NHS ester involves gold-catalyzed reactions of propargyl esters . The gold-catalyzed reactions of propargyl esters have been used to realize new single-step strategies for carbocyclic and heterocyclic synthesis .Molecular Structure Analysis

The molecular formula of Propargyl-PEG1-NHS ester is C10H11NO5 . It has a molecular weight of 225.20 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate .Chemical Reactions Analysis

Propargyl-PEG1-NHS ester contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

Propargyl-PEG1-NHS ester has a molecular weight of 225.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 6 . The exact mass is 225.06372245 g/mol .Aplicaciones Científicas De Investigación

Bioconjugation

Propargyl-PEG1-NHS ester is an amine-reactive reagent used for derivatizing peptides, antibodies, and amine-coated surfaces . The propargyl group can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry”, to form a stable triazole linkage. This makes it a valuable tool in bioconjugation, where it can be used to attach various biomolecules to one another or to a solid support.

Polymer Modification

Propargyl-PEG1-NHS ester can be used in the synthesis of propargyl-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives . These derivatives have hydroxyl, carboxyl, mercapto, or hydrazide end groups, and can be used to modify the properties of polymers, making them more suitable for various applications, such as drug delivery or tissue engineering .

Drug Delivery

The hydrophilic PEG spacer in Propargyl-PEG1-NHS ester increases solubility in aqueous media . This property, combined with the ability to conjugate the compound with various drugs, makes it a promising candidate for use in drug delivery systems.

Chemoproteomic Approaches

Propargyl-PEG1-NHS ester may be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches . This can help in the discovery of new drug targets and the development of new therapeutic strategies.

Synthetic Intermediates and Building Blocks

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . Propargyl-PEG1-NHS ester can serve as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Tissue Engineering

Due to its low toxicity, good hydrophilicity, excellent biocompatibility, and biodegradability, PEG can be used as a promising material in such biomedical applications as 3-D scaffold materials in tissue engineering .

Mecanismo De Acción

Target of Action

Propargyl-PEG1-NHS ester, also known as N-Succinimidyl 3-(propargyloxy)propionate, is primarily used in the field of bioconjugation . Its primary targets are amines present in biomolecules such as peptides and antibodies . The compound is particularly useful in the creation of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the drug .

Mode of Action

The compound contains an NHS ester group and a propargyl group . The NHS ester group reacts readily with primary amines, forming a stable amide bond . This allows the compound to attach to biomolecules containing amine groups, such as antibodies . The propargyl group, on the other hand, is an alkyne that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This “click chemistry” reaction enables the attachment of azide-containing molecules, allowing for further functionalization .

Biochemical Pathways

The primary biochemical pathway involved in the action of Propargyl-PEG1-NHS ester is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction, often referred to as “click chemistry”, is highly reliable and selective, making it ideal for bioconjugation applications . The resulting triazole linkage is stable and resistant to cleavage, ensuring the durability of the conjugate .

Result of Action

The result of the action of Propargyl-PEG1-NHS ester is the formation of a stable amide bond with amines and a triazole linkage with azides . These linkages allow for the attachment of various functional groups to biomolecules, enabling the creation of complex structures such as ADCs .

Action Environment

The action of Propargyl-PEG1-NHS ester is influenced by several environmental factors. The NHS ester group reacts with amines most efficiently at a pH of 7-9 . Additionally, the CuAAC reaction requires the presence of a copper catalyst . The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, facilitating its use in biological environments .

Safety and Hazards

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIKHHMUNOVQLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG1-NHS ester | |

CAS RN |

1174157-65-3 |

Source

|

| Record name | 2,5-dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propargyl-N-hydroxysuccinimidyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUQ3NYV98W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

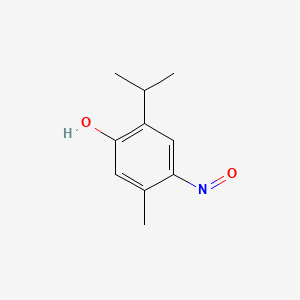

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)